molecular formula C12H14BrNO4S B3054185 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone CAS No. 58760-59-1

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone

Cat. No.: B3054185
CAS No.: 58760-59-1
M. Wt: 348.21 g/mol
InChI Key: AOXMRCRZFSYCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone (CAS: 58760-59-1) is a brominated acetophenone derivative featuring a morpholine sulfonyl group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₄BrNO₄S, with a molecular weight of 348.22 g/mol . The morpholine sulfonyl moiety imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s IUPAC name, 2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanone, reflects its structural specificity, where the sulfonyl group bridges the phenyl ring and the morpholine heterocycle.

Properties

IUPAC Name

2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXMRCRZFSYCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368900
Record name 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58760-59-1
Record name 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Strategies and Reaction Pathways

The synthesis of 2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone requires sequential functionalization of the phenyl ring. Two predominant strategies emerge: (1) initial sulfonylation followed by Friedel-Crafts acylation and bromination, and (2) Friedel-Crafts acylation prior to sulfonylation and bromination. The choice of strategy depends on reagent compatibility, intermediate stability, and scalability.

Sulfonylation-First Approach

This method begins with introducing the morpholine sulfonyl group onto the phenyl ring. The sulfonylation reaction typically employs morpholine-4-sulfonyl chloride and a Lewis acid catalyst. For example, aluminum chloride (AlCl₃) in dichloromethane at 0–20°C facilitates electrophilic aromatic substitution, yielding 4-(morpholin-4-ylsulfonyl)benzene. Subsequent Friedel-Crafts acylation with bromoacetyl bromide introduces the ketone and bromine moieties. A study by Tian et al. demonstrated that AlCl₃-catalyzed acylation at 0°C for 2.5 hours achieves a 97.4% yield of the intermediate, which is then brominated using elemental bromine.

Friedel-Crafts Acylation-First Approach

Alternatively, Friedel-Crafts acylation precedes sulfonylation. Acetylation of diphenyl ether with bromoacetyl bromide in the presence of AlCl₃ generates 2-bromo-1-phenylethanone, which undergoes sulfonylation with morpholine-4-sulfonyl chloride. This route avoids steric hindrance during sulfonylation but requires careful temperature control to prevent decomposition of the bromoacetyl intermediate.

Detailed Preparation Methods

Method 1: Sequential Sulfonylation, Acylation, and Bromination

Step 1: Synthesis of 4-(Morpholin-4-ylsulfonyl)benzene

Morpholine-4-sulfonyl chloride (1.2 eq) is added to benzene in dichloromethane under nitrogen. AlCl₃ (1.5 eq) is introduced at 0°C, and the mixture is stirred for 4 hours at 20°C. The product is isolated via aqueous workup, yielding 85–90% purity.

Step 2: Friedel-Crafts Acylation

Bromoacetyl bromide (1.1 eq) is reacted with 4-(morpholin-4-ylsulfonyl)benzene in dichloromethane with AlCl₃ (2.0 eq) at 0°C. After 2.5 hours, the reaction is quenched with ice-water, extracting the ketone intermediate in 92% yield.

Step 3: Bromination

The ketone intermediate is treated with bromine (1.05 eq) in acetic acid at 50°C for 1 hour. Recrystallization from ethanol affords the final product in 95% purity.

Table 1: Reaction Conditions for Method 1

Step Reagents Catalyst Temperature Time Yield
1 Morpholine-4-sulfonyl chloride AlCl₃ 0–20°C 4 h 85%
2 Bromoacetyl bromide AlCl₃ 0°C 2.5 h 92%
3 Br₂ - 50°C 1 h 95%

Method 2: One-Pot Synthesis

A streamlined one-pot procedure combines sulfonylation and acylation. Morpholine-4-sulfonyl chloride, bromoacetyl bromide, and AlCl₃ are reacted with benzene in dichloromethane at 0°C. After 6 hours, the crude product is purified via column chromatography (hexane/ethyl acetate), achieving an 88% overall yield.

Optimization and Challenges

Catalyst Selection

AlCl₃ remains the preferred catalyst for Friedel-Crafts reactions due to its cost-effectiveness and high activity. However, overuse can lead to side reactions such as ring alkylation. Studies suggest limiting AlCl₃ to 1.5–2.0 eq to minimize byproducts.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while non-polar solvents (toluene) reduce reaction rates. Methanol is avoided due to its nucleophilic interference.

Bromination Efficiency

Bromine in acetic acid achieves near-quantitative bromination, but alternatives like N-bromosuccinimide (NBS) with light irradiation offer safer handling. NBS in CCl₄ at reflux yields 90% product but requires longer reaction times (12 hours).

Table 2: Bromination Agents Comparison

Agent Solvent Time Yield
Br₂ Acetic acid 1 h 95%
NBS CCl₄ 12 h 90%

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.94 (d, J = 8.8 Hz, 2H, ArH), 4.42 (s, 2H, CH₂Br), 3.70–3.20 (m, 8H, morpholine).
  • IR (KBr): 1683 cm⁻¹ (C=O), 1135 cm⁻¹ (S=O).
  • HRMS: [M+Na]⁺ calcd. 370.08, found 370.07.

Purity Assessment

HPLC with UV detection (254 nm) confirms purity >98%. Residual solvents (dichloromethane, acetic acid) are monitored via GC-MS, adhering to ICH Q3C guidelines.

Chemical Reactions Analysis

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone has several scientific research applications:

    Proteomics Research: It is used as a reagent in the study of protein interactions and modifications.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholin-4-ylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Morpholine vs. This difference influences solubility and interactions in biological systems.
  • Methylsulfonyl vs. Aromatic Sulfonyl Groups : Methylsulfonyl substituents (e.g., CAS 50413-24-6) are simpler and more electron-withdrawing than morpholine/pyrrolidine analogs, leading to higher reactivity in nucleophilic substitutions .

Biological Activity

Overview

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone, with the molecular formula C12H14BrNO4S, is a compound that has garnered attention in various fields of biological research, particularly in proteomics and medicinal chemistry. Its unique structural features, including a bromine atom and a morpholin-4-ylsulfonyl group, enable it to interact with biological targets, making it a valuable tool in drug discovery and biochemical studies.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The bromine atom enhances its electrophilic character, facilitating interactions with nucleophilic sites on proteins. This can lead to the inhibition of enzymatic activity or modulation of receptor functions. Additionally, the morpholin-4-ylsulfonyl group contributes to the compound's solubility and stability in biological environments, enhancing its efficacy as a pharmacological agent .

1. Proteomics Research

The compound is widely utilized as a reagent in proteomics studies. It aids in the investigation of protein interactions and post-translational modifications, which are crucial for understanding cellular mechanisms and disease pathways .

2. Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural characteristics allow for the development of novel therapeutic agents targeting various diseases, including cancer and infectious diseases .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various pathogens, including bacteria responsible for infections. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Antimicrobial Efficacy

A comparative analysis of the antimicrobial activity of this compound is summarized in the following table:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus15.62531.25
Staphylococcus epidermidis31.2562.5
Escherichia coli125250
Klebsiella pneumoniae62.5125

These findings underscore the compound's potential as an effective antimicrobial agent .

Case Studies

Case Study: Inhibition of Biofilm Formation
A study investigated the compound's ability to inhibit biofilm formation by Staphylococcus aureus. Results showed that at sub-MIC concentrations, this compound significantly reduced biofilm biomass compared to untreated controls. This suggests its utility in treating biofilm-associated infections .

Case Study: Enzyme Inhibition
Another study focused on the compound's interaction with specific enzymes involved in inflammatory pathways. Molecular docking studies indicated that it could effectively bind to cyclooxygenase (COX)-2, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the most efficient synthetic routes for 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone, and how do reaction conditions affect yield?

Methodological Answer:
Two primary routes are documented for analogous bromoethanones. The first involves direct bromination of a pre-functionalized acetophenone derivative, achieving ~97% yield under optimized conditions (e.g., controlled temperature and stoichiometric bromine equivalents) . The second route uses Friedel-Crafts acylation with bromoacetyl bromide, but yields drop to ~13% due to steric hindrance from the bulky morpholinylsulfonyl group . Key factors include:

  • Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution.
  • Purification : Column chromatography or recrystallization is critical for isolating pure product.
  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) deactivate the aromatic ring, necessitating harsher conditions.

Advanced: How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution. For example, in analogous bromoethanones, SC-XRD confirmed the dihedral angle between the sulfonyl-morpholine moiety and the phenyl ring (e.g., 45.2°), impacting conjugation . Parameters to consider:

  • Data quality : High-resolution (<1.0 Å) data reduces R-factor uncertainty (e.g., R = 0.054 in related structures) .
  • Twinned crystals : Use SHELXE for deconvoluting overlapping reflections in cases of twinning .
  • Validation tools : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions.

Advanced: How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic effects or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Identify rotameric equilibria of the morpholinylsulfonyl group .
  • DFT calculations : Compare experimental 1^1H/13^{13}C shifts with computed values (e.g., using Gaussian at B3LYP/6-311+G(d,p)) to validate assignments.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY can detect through-space interactions between the bromoethanone and sulfonyl groups .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be prioritized?

Methodological Answer:

  • IR spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and S=O stretches (~1150–1300 cm⁻¹) .
  • 1^1H NMR : The α-bromoketone proton appears as a singlet at δ 4.6–5.0 ppm, while aromatic protons split into distinct patterns due to sulfonyl electron withdrawal .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br: 1:1 ratio for 79^{79}Br/81^{81}Br) .

Advanced: How does the morpholinylsulfonyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent bromine. Experimental design considerations:

  • Catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 improves coupling efficiency with aryl boronic acids .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Steric effects : The bulky morpholinyl group may require higher temperatures (80–100°C) for complete conversion .

Basic: What safety protocols are critical when handling brominated ethanones in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
  • Emergency procedures : In case of exposure, irrigate eyes with water for 15 minutes and seek medical attention for potential hepatotoxicity .

Advanced: Can computational modeling predict the compound’s crystal packing, and how does this align with experimental SC-XRD data?

Methodological Answer:
Yes. Tools like Mercury (CCDC) or CrystalPredictor simulate packing motifs. For example:

  • Force fields : Use Dreiding or UFF to model van der Waals interactions.
  • Comparison with experiment : Simulated PXRD patterns should match experimental data (e.g., peak positions at 2θ = 12.5°, 18.7°) .
  • Hydrogen bonding : Morpholinyl N-H···O=S interactions dominate packing; deviations >0.1 Å suggest lattice strain .

Advanced: What mechanistic insights explain the compound’s role in photoinduced C–Br bond cleavage for radical reactions?

Methodological Answer:
The α-bromoketone undergoes homolytic cleavage under UV light (λ = 254 nm), generating bromine radicals. Key steps:

  • Quantum yield optimization : Use triplet sensitizers (e.g., benzophenone) to enhance efficiency .
  • Trapping experiments : Add TEMPO to confirm radical intermediates via EPR or LC-MS .
  • Substituent effects : Electron-withdrawing sulfonyl groups lower the activation energy for cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.